3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
3-Methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic derivative of the 8-azabicyclo[3.2.1]octane (nortropane) scaffold, a structural motif prevalent in bioactive compounds due to its conformational rigidity and pharmacophoric versatility . The compound features a methanesulfonyl group at position 3 and a carboxamide moiety at position 8, substituted with a 2-phenylethyl chain. This dual functionalization likely enhances its interactions with biological targets, such as enzymes or receptors, by combining steric bulk (methanesulfonyl) and hydrogen-bonding capacity (carboxamide) .
Properties
IUPAC Name |
3-methylsulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23(21,22)16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMQWYJNOHVTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methylsulfonyl group, and coupling with the phenethylamine moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield the corresponding amine.
Scientific Research Applications
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various downstream effects, depending on the biological pathway involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Sulfonyl Group Variations :
- The methanesulfonyl group in the target compound is smaller and more electron-withdrawing than the phenylsulfonyl or pyridinylsulfonyl groups in analogs . This may influence solubility and target binding kinetics.
- Phenylsulfonyl analogs (e.g., CAS 1170321-78-4) exhibit higher molecular weights (~438 g/mol) and are reported as ELOVL6 inhibitors, suggesting the sulfonyl moiety’s role in enzyme interaction .
Carboxamide Substituents :
- The N-(2-phenylethyl) carboxamide in the target compound contrasts with the N-(4-CF3-phenyl) group in analogs . The phenethyl chain may enhance lipophilicity and membrane permeability compared to aromatic substituents.
Biological Activity: Analogs with sulfonyl-carboxamide dual functionalization (e.g., ELOVL6 inhibitors) highlight the importance of these groups in modulating enzymatic activity .
Physicochemical and Pharmacokinetic Considerations
Table 2: Physicochemical Properties
Biological Activity
3-Methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and pain management. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes an azabicyclo[3.2.1]octane core, which is known for its ability to interact with various neurotransmitter systems. The presence of the methanesulfonyl group and the phenylethyl moiety contribute to its pharmacological profile.
Research indicates that this compound primarily acts as a mu-opioid receptor antagonist . This mechanism is crucial for its potential application in treating conditions associated with opioid receptor activity, such as opioid-induced constipation and pain management without central nervous system side effects.
Key Findings:
- Mu-opioid Receptor Interaction : The compound has been shown to selectively bind to mu-opioid receptors, modulating their activity without eliciting the typical side effects associated with opioid agonists .
- Dopamine Transporter Affinity : Studies have suggested that derivatives of the azabicyclo[3.2.1]octane structure exhibit varying degrees of affinity for dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET) . This profile indicates potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
| Biological Activity | Receptor/Transporter | Binding Affinity (K(i) nM) | Effect |
|---|---|---|---|
| Mu-opioid receptor | Mu-opioid receptor | Not specified | Antagonist |
| Dopamine transporter | DAT | 4.0 | Inhibitor |
| Serotonin transporter | SERT | Not specified | Modulator |
| Norepinephrine transporter | NET | Not specified | Modulator |
Case Studies
Several studies have highlighted the therapeutic potential of compounds similar to this compound:
- Opioid-Induced Bowel Dysfunction : A study demonstrated that mu-opioid receptor antagonists can alleviate gastrointestinal side effects without compromising analgesic efficacy . This suggests that our compound could be beneficial in clinical settings where opioid use is necessary but problematic.
- Neurotransmitter Modulation : Research has shown that derivatives of azabicyclo compounds can selectively inhibit dopamine reuptake, providing a basis for their use in treating conditions like depression and ADHD .
Q & A
Q. Table 1: Example Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | DCC, DMAP, CH₂Cl₂, 0°C → RT | 65 | 90 |
| Sulfonylation | MsCl, Et₃N, THF, −10°C | 78 | 92 |
| Carboxamide Formation | HATU, DIPEA, DMF, 50°C | 60 | 88 |
What analytical techniques are critical for confirming the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify bicyclic scaffold geometry and functional group integration (e.g., methanesulfonyl δ ~3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 336.45 .
- HPLC-PDA : Purity assessment using C18 columns (ACN/water gradients) with UV detection at 254 nm .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C) to ensure storage suitability .
How does the methanesulfonyl group influence the compound’s interaction with biological targets compared to other substituents?
Methodological Answer:
The methanesulfonyl group enhances electrophilicity and hydrogen-bonding capacity, critical for receptor binding. Comparative studies with analogs (e.g., fluoro or methylthio substituents) show:
- Binding Affinity : Methanesulfonyl derivatives exhibit 10-fold higher affinity for σ-1 receptors compared to methylthio analogs, as shown in radioligand displacement assays .
- Metabolic Stability : Sulfonyl groups reduce CYP450-mediated oxidation, improving plasma half-life (t₁/₂ = 4.2 h vs. 1.8 h for non-sulfonylated analogs) in rodent models .
- Solubility : LogP reduction (2.1 vs. 3.5 for hydrophobic analogs) enhances aqueous solubility, facilitating in vivo administration .
What strategies assess the compound’s stability under varying physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 h. Monitor degradation via HPLC. Stability is optimal at pH 4–8, with <5% degradation .
- Thermal Stability : Use TGA-DSC to identify decomposition thresholds (e.g., stability up to 200°C) .
- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) to assess photodegradation pathways .
What in vitro and in vivo models evaluate the compound’s pharmacological potential?
Methodological Answer:
- In Vitro :
- Receptor Binding Assays : Radiolabeled competition assays (e.g., [³H]-DTG for σ-1 receptors) .
- Enzyme Inhibition : Fluorogenic substrates to measure IC₅₀ against target enzymes (e.g., acetylcholinesterase) .
- In Vivo :
- Rodent Behavioral Models : Forced swim test (FST) for antidepressant activity; hot-plate test for analgesia .
- Pharmacokinetics : Plasma/tissue distribution studies using LC-MS/MS to calculate AUC and bioavailability .
How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Validate protocols using standardized reagents (e.g., Sigma-Aldryl cholinesterase) .
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .
- Comparative SAR : Test analogs (e.g., 3-fluoro or 3-hydroxy derivatives) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
